molecular formula C5H7N3O2S2 B277180 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid

Cat. No. B277180
M. Wt: 205.3 g/mol
InChI Key: VDDYNGGWOGADNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, also known as ATSPA, is a compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology.

Mechanism of Action

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid works by reacting with thiol groups on proteins, forming a covalent bond between the protein and the compound. This crosslinking can alter the structure and function of the protein, which can be useful in studying protein-protein interactions and enzymatic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid in lab experiments is its specificity for thiol groups, which can help in the identification and characterization of protein-protein interactions. However, a limitation of using this compound is that it can alter the structure and function of proteins, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research involving 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. One area of interest is the development of new methods for protein crosslinking using this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and development.

Synthesis Methods

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid can be synthesized by reacting 3-chloro-2-hydroxypropylamine with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base. The resulting compound is then purified through recrystallization.

Scientific Research Applications

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid has been used in various scientific research studies due to its ability to act as a thiol-specific crosslinker. It has been used to crosslink proteins and peptides, which can help in the identification and characterization of protein-protein interactions. Additionally, this compound has been used to study the structure and function of enzymes, as well as the regulation of protein activity.

properties

Molecular Formula

C5H7N3O2S2

Molecular Weight

205.3 g/mol

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C5H7N3O2S2/c6-4-7-8-5(12-4)11-2-1-3(9)10/h1-2H2,(H2,6,7)(H,9,10)

InChI Key

VDDYNGGWOGADNK-UHFFFAOYSA-N

SMILES

C(CSC1=NN=C(S1)N)C(=O)O

Canonical SMILES

C(CSC1=NN=C(S1)N)C(=O)O

Origin of Product

United States

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